

Methyl 2-(trifluoromethyl)benzoate CAS number and physical data

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Compound of Interest

Compound Name: Methyl 2-(trifluoromethyl)benzoate

Cat. No.: B164980

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An In-depth Technical Guide to **Methyl 2-(trifluoromethyl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of **Methyl 2-(trifluoromethyl)benzoate**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] This document also outlines a detailed experimental protocol for its synthesis via Fischer-Speier esterification and presents a logical workflow for its preparation and purification.

Core Compound Information

CAS Number: 344-96-7^[2]^[3]

Synonyms: 2-(Trifluoromethyl)benzoic acid methyl ester, Methyl α,α,α -trifluoro-*o*-toluate

Physical and Chemical Data

The physical and chemical properties of **Methyl 2-(trifluoromethyl)benzoate** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[2][3]
Molecular Weight	204.15 g/mol	[2][3]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	98 °C	[4]
Density	1.306 g/cm ³	[4]
Refractive Index	1.455	[4]
Storage Temperature	Room Temperature, sealed in a dry place	[4]

Experimental Protocol: Synthesis of Methyl 2-(trifluoromethyl)benzoate

The following protocol describes the synthesis of **Methyl 2-(trifluoromethyl)benzoate** from 2-(trifluoromethyl)benzoic acid and methanol via a Fischer-Speier esterification reaction. This method is adapted from established procedures for the esterification of structurally similar aromatic carboxylic acids.

Materials:

- 2-(Trifluoromethyl)benzoic acid
- Anhydrous Methanol (serves as reactant and solvent)
- Concentrated Sulfuric Acid (catalyst)
- Ethyl acetate
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)

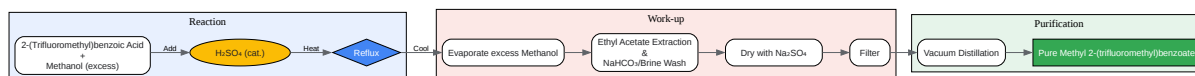
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
- **Catalyst Addition:** While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
- **Reaction:** Heat the mixture to a gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, typically from 4 to 12 hours. The presence of the electron-withdrawing trifluoromethyl group and steric hindrance at the ortho position may necessitate longer reaction times or result in lower yields.
- **Work-up:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dilute the residue with ethyl acetate and wash with water.
 - Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **Methyl 2-(trifluoromethyl)benzoate**.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of **Methyl 2-(trifluoromethyl)benzoate**.



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Caption: Workflow for the synthesis and purification of **Methyl 2-(trifluoromethyl)benzoate**.

Biological Significance

While **Methyl 2-(trifluoromethyl)benzoate** is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, there is currently no publicly available information detailing its direct involvement in specific biological signaling pathways. Its utility lies in the introduction of the trifluoromethyl group into larger molecules, which can enhance properties such as lipophilicity and metabolic stability. Further research is required to elucidate the precise mechanisms of action of the final drug products synthesized from this intermediate.

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